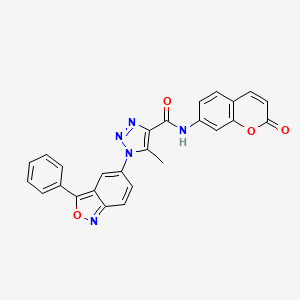![molecular formula C21H17ClN2OS B11332962 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide is a complex organic compound that features a unique structure combining an indole ring, a thiophene ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various nucleophiles replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The indole ring is known for its biological activity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The combination of the indole and thiophene rings provides a scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism of action of 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The benzamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
3-chloro-N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide: Lacks the thiophene ring, which may reduce its electronic properties.
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]benzamide: Lacks the N-methyl group, which may affect its solubility and binding affinity.
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the indole and thiophene rings in 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide provides a unique combination of electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C21H17ClN2OS |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)14-6-4-7-15(22)12-14)20(19-10-5-11-26-19)17-13-23-18-9-3-2-8-16(17)18/h2-13,20,23H,1H3 |
InChIキー |
SDGHNVDXLZSADL-UHFFFAOYSA-N |
正規SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-bromo-4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11332884.png)
![Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11332887.png)


![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11332963.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
